

spectroscopic comparison of Schiff bases from different pyrazole-carbaldehydes

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Compound of Interest

Compound Name: 1-(tert-Butyl)-1H-pyrazole-5-carbaldehyde

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A comparative analysis of Schiff bases synthesized from various pyrazole-carbaldehydes reveals distinct spectroscopic signatures influenced by the substitution pattern on both the pyrazole and aldehyde moieties. This guide provides a detailed comparison of their spectral characteristics, supported by experimental data and protocols, to aid researchers in their identification and characterization.

Synthesis and Spectroscopic Characterization

Schiff bases derived from pyrazole-carbaldehydes are typically synthesized through the condensation reaction of a primary amine with a pyrazole-carbaldehyde derivative.[\[1\]](#)[\[2\]](#) The resulting imine group (-C=N-) is a key chromophore and its electronic environment is readily probed by various spectroscopic techniques.

Experimental Protocols

General Synthesis of Pyrazole-Carbaldehydes:

A common method for the synthesis of pyrazole-carbaldehydes is the Vilsmeier-Haack reaction.[\[3\]](#)[\[4\]](#)

- Vilsmeier Reagent Preparation: In a round-bottom flask cooled in an ice bath, phosphorus oxychloride (POCl₃) is added dropwise to dimethylformamide (DMF) while maintaining the temperature between 0-5 °C.[\[3\]](#)

- Formylation: The appropriate phenylhydrazone is then added to the freshly prepared Vilsmeier reagent, and the reaction mixture is heated.[3]
- Work-up: After completion of the reaction, the mixture is poured into crushed ice, and the resulting solid pyrazole-carbaldehyde is filtered, washed, and recrystallized.[1]

General Synthesis of Pyrazole-Based Schiff Bases:

- A solution of the substituted pyrazole-carbaldehyde (0.1 mol) in a suitable solvent (e.g., ethanol) is prepared.[1]
- To this, a solution of the respective primary amine (0.1 mol) in the same solvent is added.[1]
- A catalytic amount of glacial acetic acid is often added to facilitate the reaction.[1]
- The mixture is then refluxed for a period of 5-6 hours, with the progress of the reaction monitored by thin-layer chromatography (TLC).[1]
- Upon completion, the reaction mixture is poured into crushed ice to precipitate the Schiff base.[1]
- The solid product is filtered, washed with water, and recrystallized from an appropriate solvent to yield the purified Schiff base.[1]

Spectroscopic Analysis:

- FT-IR Spectroscopy: Spectra are typically recorded on an FT-IR spectrometer using KBr discs.[1][4]
- NMR Spectroscopy: ^1H and ^{13}C NMR spectra are recorded in a suitable deuterated solvent (e.g., DMSO-d6 or CDCl3) with TMS as an internal standard.[1][4]
- UV-Vis Spectroscopy: Absorption spectra are recorded in a suitable solvent like DMF or ethanol using a UV-Vis spectrophotometer.[4][5]
- Mass Spectrometry: Mass spectra are obtained to determine the molecular weight of the synthesized compounds.[1][4]

Spectroscopic Data Comparison

The following tables summarize the key spectroscopic data for Schiff bases derived from different pyrazole-carbaldehydes.

Table 1: FT-IR Spectroscopic Data (cm^{-1}) of Pyrazole-Based Schiff Bases

| Pyrazole-Carbaldheyde Precursor | Schiff Base Substituent | $\nu(\text{C}=\text{N})$ (Imine) | $\nu(\text{C}=\text{N})$ (Pyrazole) | $\nu(\text{N-N})$ | Reference |
|---|-------------------------|----------------------------------|-------------------------------------|-------------------|---------------------|
| 5-chloro-1,3-dimethyl-1H-pyrazole-4-carbaldehyde | 4-methylaniline | 1622 | 1492 | 1006 | [1] |
| 3-(4-substituted)-1-phenyl-1H-pyrazole-4-carbaldehyde | 0-aminophenol | 1616-1630 | - | - | [4] |

Table 2: ^1H NMR Spectroscopic Data (δ , ppm) of Pyrazole-Based Schiff Bases

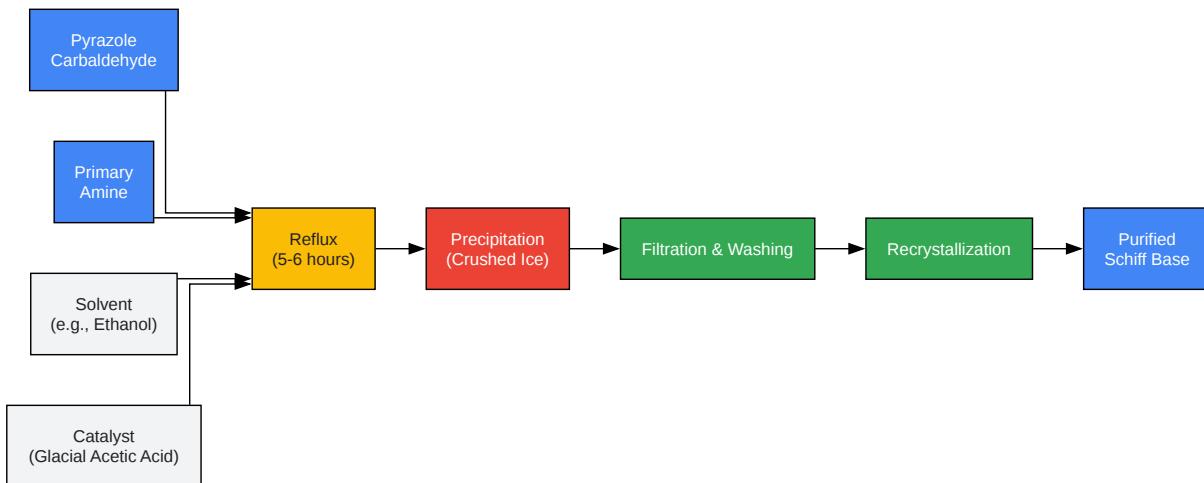
| Pyrazole- Carbaldehy- de Precursor | Schiff Base Substituent | HC=N Proton | Pyrazole Proton | Other Characteris- tic Protons | Reference |
|--|---------------------------------------|----------------|--------------------|---|-----------|
| 5-chloro-1,3- dimethyl-1H- pyrazole-4- carbaldehyde | 4- methylaniline | 6.62 (s) | - | 3.54 (s, 3H, - CH ₃), 2.56 (s, 3H, -CH ₃) | [1] |
| 3-(4- substituted)-1- -phenyl-1H- pyrazole-4- carbaldehyde | 0- aminophenol | 8.67 (s) | - | 9.71 (s, 1H, OH) | [4] |
| 3-aryl-1- phenyl-1H- pyrazole-4- carbaldehyde | Dihydroartem- isinin derivative | ~9.14 (s) | 5.90 (s) | - | [3] |

Table 3: UV-Vis Spectroscopic Data (λ_{max} , nm) of Pyrazole-Based Schiff Bases

| Pyrazole- Carbaldehy- de Precursor | Schiff Base Substituent | Solvent | $\pi \rightarrow \pi^*$ Transition | $n \rightarrow \pi^*$ Transition | Reference |
|--|------------------------------|---------|---------------------------------------|-------------------------------------|-----------|
| 3-(4- substituted)-1- -phenyl-1H- pyrazole-4- carbaldehyde | 0- aminophenol | DMF | 260 | 312 | [4] |
| 4- aminoantipyri- ne derivative | Benzaldehyd- e derivative | Ethanol | ~289 ($\pi \rightarrow \pi$) | ~347 ($n \rightarrow \pi$) | [5] |

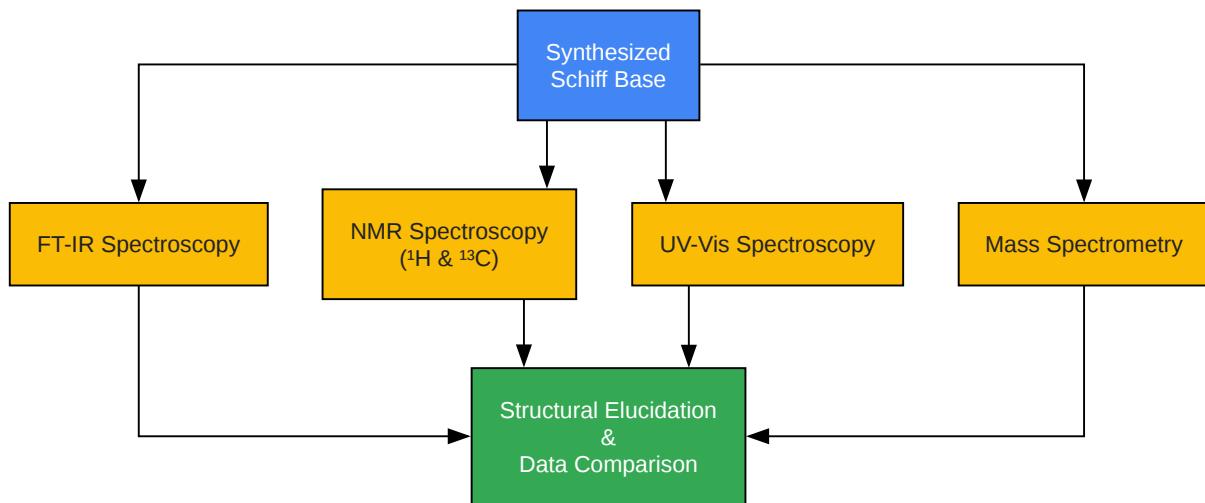
Visualization of Experimental Workflow

The following diagrams illustrate the general workflow for the synthesis and characterization of pyrazole-based Schiff bases.



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Caption: General workflow for the synthesis of pyrazole-based Schiff bases.

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Caption: Workflow for the spectroscopic characterization of Schiff bases.

Discussion of Spectroscopic Features

- FT-IR Spectra: The presence of a strong absorption band in the region of 1616-1630 cm^{-1} is characteristic of the imine (-C=N-) stretching vibration, confirming the formation of the Schiff base.[4] The stretching vibrations for the C=N bond within the pyrazole ring and the N-N bond are also identifiable.[1]
- ^1H NMR Spectra: The most diagnostic signal in the ^1H NMR spectrum of these Schiff bases is the singlet corresponding to the azomethine proton (-CH=N-), which typically appears in the downfield region (δ 6.6-9.2 ppm).[1][3][4] The chemical shift of this proton is sensitive to the electronic environment and can be influenced by the substituents on the aromatic rings.
- UV-Vis Spectra: The electronic spectra of pyrazole-based Schiff bases generally exhibit two main absorption bands. The high-energy band, typically observed in the range of 260-290 nm, is attributed to the $\pi \rightarrow \pi^*$ transitions within the aromatic rings and the C=N group of the pyrazole.[4][5] The lower energy band, appearing at longer wavelengths (around 310-350 nm), is assigned to the $n \rightarrow \pi^*$ transition of the azomethine group.[4][5] The position and

intensity of these bands are affected by the nature of the substituents and the solvent polarity.[\[5\]](#)

This guide provides a foundational comparison of the spectroscopic properties of Schiff bases derived from different pyrazole-carbaldehydes. Researchers can utilize this information for the structural elucidation of newly synthesized compounds and for understanding the structure-property relationships in this important class of molecules.

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